molecular formula C28H24N2O5S B388787 ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388787
M. Wt: 500.6g/mol
InChI Key: VAXDGQHFMIPPMD-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, which is characterized by a fused ring system containing both thiazole and pyrimidine rings. The presence of multiple functional groups, including hydroxyl, methoxy, and naphthyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the thiazolopyrimidine class. Some similar compounds include:

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6g/mol

IUPAC Name

ethyl (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-naphthalen-1-yl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S/c1-4-35-27(33)24-16(2)29-28-30(25(24)20-11-7-9-18-8-5-6-10-19(18)20)26(32)23(36-28)15-17-12-13-21(31)22(14-17)34-3/h5-15,25,31H,4H2,1-3H3/b23-15+

InChI Key

VAXDGQHFMIPPMD-HZHRSRAPSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)/C(=C\C5=CC(=C(C=C5)O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S2)C

Origin of Product

United States

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